molecular formula C7H14ClN3O2 B6255891 {[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride CAS No. 1807982-46-2

{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride

Cat. No.: B6255891
CAS No.: 1807982-46-2
M. Wt: 207.7
InChI Key:
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Description

{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxyethyl Group: This step involves the alkylation of the oxadiazole ring with 2-methoxyethyl halides in the presence of a base.

    Methylation of the Amine Group: The final step involves the methylation of the amine group using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxyethyl group, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic or photonic properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of {[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • {[3-(2-hydroxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride
  • {[3-(2-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride

Uniqueness

{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amine hydrochloride is unique due to the presence of the methoxyethyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

1807982-46-2

Molecular Formula

C7H14ClN3O2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

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